molecular formula C8H14O2S B12957057 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide CAS No. 87947-24-8

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide

Katalognummer: B12957057
CAS-Nummer: 87947-24-8
Molekulargewicht: 174.26 g/mol
InChI-Schlüssel: JDVVJUFZDNQVGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic organic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[3.3.1]nonanes, which are known for their unique chemical properties and potential applications in various fields. The presence of the sulfur atom and the dioxide functional group imparts distinct reactivity and stability to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide typically involves the reaction of sulfur dichloride or sulfuryl chloride with 1,5-cyclooctadiene. This reaction proceeds through an electrophilic addition mechanism, where the sulfur-containing reagent adds across the double bonds of the cyclooctadiene to form the bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and water, and the reaction is carried out at room temperature to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur atom and the dioxide functional group. The sulfur atom can form episulfonium intermediates, which are highly reactive and can be captured by nucleophiles . This reactivity is harnessed in synthetic applications to form complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functional group. This imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

87947-24-8

Molekularformel

C8H14O2S

Molekulargewicht

174.26 g/mol

IUPAC-Name

3λ6-thiabicyclo[3.3.1]nonane 3,3-dioxide

InChI

InChI=1S/C8H14O2S/c9-11(10)5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2

InChI-Schlüssel

JDVVJUFZDNQVGL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(C1)CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.